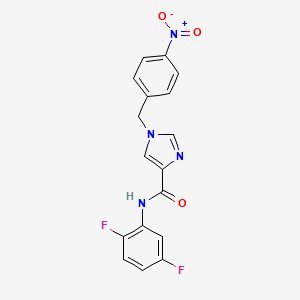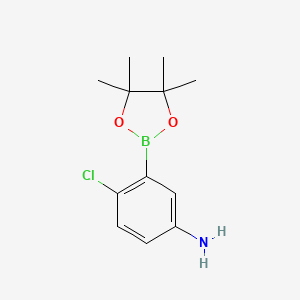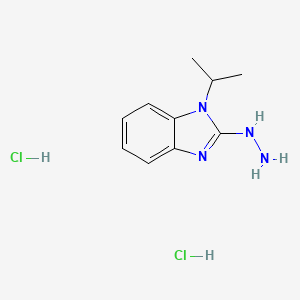
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Descripción general
Descripción
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the imidazole derivative with 2,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the nitrobenzyl group: The final step includes the nucleophilic substitution reaction between the intermediate compound and 4-nitrobenzyl bromide in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated imidazole derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl and nitrobenzyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, thereby exerting its biological effects.
Comparación Con Compuestos Similares
- N-(2,4-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- N-(2,5-dichlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- N-(2,5-difluorophenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide
Comparison:
- N-(2,4-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Similar in structure but with different fluorine substitution pattern, which may affect its binding affinity and biological activity.
- N-(2,5-dichlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Chlorine atoms instead of fluorine, which can lead to different electronic properties and reactivity.
- N-(2,5-difluorophenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Methyl group instead of nitro group, which can significantly alter its biological activity and interaction with molecular targets.
This detailed article provides a comprehensive overview of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O3/c18-12-3-6-14(19)15(7-12)21-17(24)16-9-22(10-20-16)8-11-1-4-13(5-2-11)23(25)26/h1-7,9-10H,8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDCRLOUSBGEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=C(C=CC(=C3)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)
![2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine](/img/structure/B3099104.png)

![2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B3099111.png)




![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B3099155.png)




